
KAAD-Cyclopamine
Übersicht
Beschreibung
Vorbereitungsmethoden
Cyclopamine-KAAD is synthesized through a series of chemical reactions starting from cyclopamine. The synthetic route involves the modification of cyclopamine by introducing a keto group and an aminoethyl-aminocaproyl-dihydrocinnamoyl moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations . Industrial production methods are not widely documented, but the synthesis is generally carried out in specialized laboratories due to the complexity of the chemical modifications required.
Analyse Chemischer Reaktionen
Cyclopamine-KAAD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Cancer Treatment
- Medulloblastoma : KAAD-Cyclopamine has been shown to induce regression of murine tumor allografts and promote rapid cell death in human medulloblastoma cell lines. This suggests its potential as a therapeutic agent in treating this aggressive brain tumor type .
- Glioma Sensitization : Research indicates that this compound can sensitize glioma cells to TRAIL-induced apoptosis, enhancing the efficacy of existing treatments .
- Other Cancers : The compound has demonstrated efficacy in halting the migration and proliferation of various cancer cells, including those from esophageal, gastrointestinal, hepatic, and pancreatic origins .
-
Developmental Biology
- Teratogenic Effects : As with its parent compound cyclopamine, this compound's ability to inhibit Hedgehog signaling has implications for studying teratogenic effects during embryonic development. This is particularly relevant in understanding congenital malformations associated with aberrant Hh signaling .
- Pharmacological Research
- Medulloblastoma Regression
- Hedgehog Pathway Inhibition in Gliomas
- Embryonic Development Studies
Wirkmechanismus
Cyclopamine-KAAD exerts its effects by binding to the Smoothened receptor, a key component of the Hedgehog signaling pathway. This binding inhibits the pathway’s activation, preventing the transcription of target genes involved in cell proliferation and survival . The molecular targets and pathways involved include the Smoothened receptor and downstream signaling components like Gli transcription factors .
Vergleich Mit ähnlichen Verbindungen
Cyclopamine-KAAD is unique compared to other similar compounds due to its higher potency and lower toxicity. Similar compounds include:
Cyclopamine: The parent compound, which also inhibits the Hedgehog signaling pathway but with lower potency
Jervine: Another natural compound with similar inhibitory effects on the Hedgehog pathway
Cur61414: A synthetic inhibitor of the Hedgehog pathway with different structural features.
Cyclopamine-KAAD’s unique structural modifications make it a more effective and safer option for research and potential therapeutic applications .
Biologische Aktivität
KAAD-Cyclopamine is a synthetic derivative of cyclopamine, a well-known antagonist of the Hedgehog (Hh) signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit cell proliferation and invasiveness in various cancer cell lines. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant research findings.
This compound exerts its effects primarily through the inhibition of the Smoothened (Smo) receptor, a critical component of the Hh signaling pathway. By binding to Smo, this compound prevents the activation of downstream signaling cascades that promote cell proliferation and survival. The compound has demonstrated a high binding affinity for Smo, with an IC50 value ranging from 20 nM to 50 nM depending on the assay conditions used .
Cell Proliferation Inhibition
Research indicates that this compound significantly reduces DNA synthesis in cancer cells. For instance, in SMMC-7721 hepatocellular carcinoma (HCC) cells treated with 10 μM this compound, the proportion of cells undergoing active DNA synthesis decreased from 40.7% in control cells to 27.41% in treated cells (P<0.01) . This reduction in proliferation is dose- and time-dependent, with maximum inhibitory ratios approaching 70% under optimal conditions .
Inhibition of Invasiveness
In addition to its antiproliferative effects, this compound also impairs the invasive capabilities of cancer cells. In wound healing assays conducted on SMMC-7721 cells, this compound treatment resulted in over a 65% reduction in wound closure compared to controls . Furthermore, invasion assays demonstrated a decrease in cell migration by approximately 40% and invasion by about 50% following treatment with this compound .
Research Findings and Case Studies
Several studies have documented the biological activities of this compound across different cancer types:
- Hepatocellular Carcinoma (HCC) : A study showed that this compound induced apoptosis specifically in HCC cells with activated Hh signaling pathways. The compound's effectiveness was linked to its ability to block Smo and subsequently inhibit vital survival signals .
- Ovarian Cancer : In ovarian cancer models, this compound inhibited both migration and morphologic differentiation, indicating its potential as a therapeutic agent against metastatic disease .
- General Cancer Cell Lines : Additional research highlighted that this compound demonstrated up to 10-20 times greater potency in inhibiting the Hh pathway compared to other derivatives like cyclopamine itself .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of KAAD-Cyclopamine in Hedgehog (Hh) signaling pathway inhibition?
this compound acts as a smoothened (SMO) antagonist, binding to and inhibiting the SMO receptor, thereby blocking downstream Hh signaling. This inhibition reduces the nuclear translocation of Gli1, a key transcription factor in the pathway. Experimental validation typically involves measuring Gli1 expression via qPCR or Western blot, as well as luciferase reporter assays (e.g., Shh-LIGHT2 cells) to quantify pathway activity. Dose-response studies report IC50 values ranging from 3 nM (under 1 μM purmorphamine stimulation) to 100 nM (under 10 μM purmorphamine) .
Q. What are the recommended in vitro concentrations and treatment durations for this compound in cancer cell studies?
Optimal concentrations vary by cell type and experimental goals. For example:
- Ovarian cancer cells : 10–20 μM for 48–72 hours to assess proliferation inhibition .
- Hepatocellular carcinoma (SMMC-7721) : 15 μM for 48 hours to induce apoptosis via Caspase-3 activation .
- Pancreatic ductal cells : 250 nM in combination with growth factors to rescue β-cell differentiation .
Always include vehicle controls (e.g., DMSO) and validate pathway inhibition using Gli1 expression as a biomarker .
Q. How should this compound be stored to ensure stability in laboratory settings?
Store lyophilized powder at -20°C in airtight, light-protected containers. For working solutions, use sterile DMSO and avoid freeze-thaw cycles. Purity (>70% by HPLC) and isomer ratios should be verified periodically using LC-MS .
Advanced Research Questions
Q. How can researchers address contradictory findings regarding this compound’s specificity in Hh pathway inhibition?
Some studies report nonspecific effects, such as reduced cell proliferation without corresponding Hh target gene suppression (e.g., in ovarian cancer cells) . To mitigate this:
- Use complementary inhibitors (e.g., GANT58 for Gli1) to isolate pathway-specific effects.
- Include multiple controls: baseline Hh activity (untreated cells), pathway overactivation (e.g., purmorphamine), and off-target checks (e.g., RNA-seq for non-Hh genes).
- Validate findings in Hh-deficient models (e.g., SMO-knockout cells) .
Q. What experimental designs are optimal for studying this compound’s synergy with other therapeutics?
Co-treatment studies require careful dose optimization to avoid cytotoxicity masking synergistic effects. Example protocols:
- Dose matrix assays : Test this compound (1–50 μM) with chemotherapeutics (e.g., cisplatin) across a range of concentrations.
- Timing strategies : Pre-treat cells with this compound for 24 hours before adding secondary agents to prime pathway inhibition.
- Endpoint analyses : Combine viability assays (MTT/CellTiter-Glo) with apoptosis markers (Annexin V/PI) and pathway activity readouts (Gli1, Ptch1) .
Q. How can researchers resolve discrepancies in this compound’s efficacy across different cancer models?
Tissue-specific Hh signaling dependencies and off-target effects may explain variability. Strategies include:
- Transcriptomic profiling : Compare baseline Hh pathway activity (Gli1, Shh) across models using RNA-seq.
- Pharmacokinetic adjustments : Account for differences in drug penetration (e.g., 3D spheroids vs. monolayers).
- In vivo validation : Use xenograft models with luciferase-tagged Hh reporters to monitor real-time inhibition .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50/EC50.
- Combination index (CI) : Use the Chou-Talalay method for synergy studies.
- Multivariate analysis : For survival studies (e.g., ovarian cancer), apply Cox proportional hazards models to adjust for covariates like Gli1 expression .
Q. How should researchers control for batch-to-batch variability in this compound?
- Quality control : Request certificates of analysis (CoA) for each batch, verifying purity and isomer ratios.
- Internal standardization : Include a reference batch in every experiment to normalize biological responses.
- Reprodubility checks : Replicate key findings across multiple batches and independent labs .
Translational and Mechanistic Questions
Q. What evidence supports this compound’s role in targeting cancer stem cells (CSCs)?
In hepatocellular carcinoma, this compound downregulates CSC markers (CD133, EpCAM) and inhibits sphere formation. Mechanistically, this involves suppressing CyclinD1 (cell cycle) and Bcl-2 (apoptosis resistance). Combine flow cytometry for CSC markers with limiting dilution assays to quantify stemness .
Q. How can this compound be adapted for in vivo studies?
- Dosing : Administer 5–10 mg/kg via intraperitoneal injection daily, monitoring toxicity via body weight and liver enzymes.
- Biomarker tracking : Use immunohistochemistry for Gli1 in tumor sections or serum Shh ELISA.
- Combination therapies : Pair with gemcitabine in pancreatic cancer models to enhance efficacy .
Q. Contradictions and Future Directions
Q. Why do some studies report limited efficacy of this compound despite robust Hh pathway inhibition?
Compensatory pathways (e.g., Wnt/β-catenin) may activate upon Hh suppression. Profiling phosphoproteomics or CRISPR screens can identify resistance mechanisms. Additionally, tumor microenvironment interactions (e.g., stromal Shh secretion) might limit drug access .
Q. What are the priority areas for future this compound research?
- Isomer-specific effects : Characterize biological differences between this compound isomers.
- Biomarker discovery : Identify predictive markers (e.g., Gli1 splice variants) for patient stratification.
- Nanodelivery systems : Improve bioavailability using lipid nanoparticles or exosome-based carriers .
Eigenschaften
IUPAC Name |
N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHRPWOAMDJICD-BWBMXWGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587893 | |
Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306387-90-6 | |
Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.